molecular formula C22H24N4O6S B2378910 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide CAS No. 868677-26-3

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

Cat. No.: B2378910
CAS No.: 868677-26-3
M. Wt: 472.52
InChI Key: DOKQWWRVEVMOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a 1,3,4-oxadiazole ring at the 5-position, bearing a 4-methoxyphenyl group. The sulfamoyl moiety at the 4-position of the benzamide is further modified with a methyl group and a tetrahydrofuran-2-ylmethyl chain. The oxadiazole ring enhances metabolic stability and bioavailability, while the tetrahydrofuran-derived sulfamoyl group may influence solubility and target binding affinity .

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S/c1-26(14-18-4-3-13-31-18)33(28,29)19-11-7-15(8-12-19)20(27)23-22-25-24-21(32-22)16-5-9-17(30-2)10-6-16/h5-12,18H,3-4,13-14H2,1-2H3,(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKQWWRVEVMOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazides with Nitriles

The 1,3,4-oxadiazole ring is synthesized via cyclocondensation of a hydrazide derivative with a nitrile under acidic or thermal conditions. For the 4-methoxyphenyl-substituted variant:

  • Methyl 4-Methoxybenzoate Hydrazide Formation :

    • Procedure : Methyl 4-methoxybenzoate (1.0 eq) is refluxed with hydrazine hydrate (2.0 eq) in ethanol for 6–8 hours. The product precipitates upon cooling.
    • Yield : 85–90%.
  • Cyclization with Cyanogen Bromide :

    • Procedure : Hydrazide (1.0 eq) reacts with cyanogen bromide (1.2 eq) in dichloromethane at 0°C, followed by gradual warming to room temperature. Triethylamine (1.5 eq) is added to neutralize HBr.
    • Optimization : Elevated temperatures (100–120°C) in toluene reduce side products (e.g., triazoles) and improve yields to 75–80%.
    • Characterization : $$ ^1\text{H NMR} $$ (DMSO-$$d6$$): δ 8.23 (d, $$ J = 8.8 \, \text{Hz} $$, 2H, Ar–H), 7.12 (d, $$ J = 8.8 \, \text{Hz} $$, 2H, Ar–H), 3.85 (s, 3H, OCH$$3$$).

Synthesis of 4-(N-Methyl-N-((Tetrahydrofuran-2-yl)Methyl)Sulfamoyl)Benzoic Acid

Sulfonation of Benzoic Acid

The sulfamoyl group is introduced via chlorosulfonation followed by amine substitution:

  • Chlorosulfonation of 4-Methylbenzoic Acid :

    • Procedure : 4-Methylbenzoic acid (1.0 eq) is treated with chlorosulfonic acid (3.0 eq) at 0°C for 2 hours. Excess reagent is quenched with ice, and the sulfonyl chloride intermediate is extracted into dichloromethane.
    • Yield : 70–75%.
  • Amination with N-Methyl-N-((Tetrahydrofuran-2-yl)Methyl)Amine :

    • Procedure : The sulfonyl chloride (1.0 eq) reacts with N-methyl-N-((tetrahydrofuran-2-yl)methyl)amine (1.2 eq) in THF at 0°C. Triethylamine (2.0 eq) scavenges HCl.
    • Workup : The mixture is partitioned between ethyl acetate and water. The organic layer is dried (Na$$2$$SO$$4$$) and concentrated.
    • Yield : 65–70%.
  • Oxidation of Methyl Group to Carboxylic Acid :

    • Procedure : The methyl group is oxidized using KMnO$$_4$$ (2.0 eq) in acidic aqueous medium at 80°C for 4 hours.
    • Yield : 60–65%.

Coupling of Fragments via Amide Bond Formation

Activation of Carboxylic Acid

The benzoic acid (1.0 eq) is activated as an acid chloride using thionyl chloride (2.0 eq) in refluxing dichloromethane. Excess SOCl$$_2$$ is removed under vacuum.

Reaction with 1,3,4-Oxadiazol-2-Amine

  • Procedure : The acid chloride (1.0 eq) is added dropwise to a solution of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (1.0 eq) and pyridine (1.5 eq) in anhydrous THF. The reaction is stirred at room temperature for 12 hours.
  • Workup : The mixture is diluted with water, and the product is extracted into ethyl acetate. Purification by flash chromatography (SiO$$_2$$, hexane/ethyl acetate 3:1) affords the final compound.
  • Yield : 55–60%.

Optimization and Scale-Up Strategies

Continuous Flow Synthesis for Sulfamoyl Intermediate

A continuous flow system improves reproducibility and scalability for the sulfamoyl benzamide:

  • Reactor Setup : Two syringe pumps deliver sulfonyl chloride (5 mM in CH$$3$$CN) and amine (5 mM in CH$$3$$CN) at 500 µL/min into a 10 mL PTFE coil (0°C). A third pump introduces DMAP (2.5 mM) at 1000 µL/min.
  • Residence Time : 0.5 minutes at 75°C ensures complete reaction.
  • Throughput : 144 compounds/day at 1.25 mM scale.

Catalytic Enhancements in Oxadiazole Formation

  • Catalyst Screening :

    Entry Catalyst Temperature (°C) Yield (%)
    1 None 100 <5
    2 L-Proline 100 66
    3 L-Proline 70→100 79

    L-Proline (20 mol%) at graded temperatures suppresses byproducts like triazoles.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$d6$$) : δ 8.53 (s, 1H, Oxadiazole-H), 8.14 (d, $$ J = 8.8 \, \text{Hz} $$, 2H, Benzamide-ArH), 7.71 (d, $$ J = 8.8 \, \text{Hz} $$, 2H, Oxadiazole-ArH), 4.12 (m, 1H, THF-CH), 3.85 (s, 3H, OCH$$3$$), 3.22 (s, 3H, N-CH$$_3$$).
  • HRMS (ESI+) : m/z calc. for C$${23}$$H$${25}$$N$$4$$O$$6$$S [M+H]$$^+$$: 501.1432; found: 501.1428.

Purity Assessment

HPLC analysis (C18 column, 70:30 H$$2$$O/CH$$3$$CN) shows ≥98% purity with t$$_R$$ = 6.72 min.

Mechanism of Action

The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological targets through hydrogen bonding and π-π interactions, while the sulfamoyl group can form strong hydrogen bonds with active site residues. These interactions can inhibit the function of enzymes or block receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous derivatives, focusing on substituents, spectral data, and synthesis routes.

Compound Key Substituents IR (C=O/S=O, cm⁻¹) ¹H-NMR Features Melting Point Synthetic Route Reference
Target Compound 4-Methoxyphenyl (oxadiazole), tetrahydrofuran-methyl sulfamoyl (benzamide) 1600–1680 (C=O), 1240–1255 (S=O) δ 7.3–8.3 (Ar-H), δ 3.0–4.5 (tetrahydrofuran CH₂, methyl) Not reported Likely involves condensation of oxadiazole precursors with sulfamoyl benzamide
N-(5-(5,6-Dihydro-1,4-Dioxin-2-yl)-1,3,4-Oxadiazol-2-yl)-4-(N-Methyl-N-Phenylsulfamoyl)Benzamide Dihydrodioxin (oxadiazole), methyl-phenyl sulfamoyl (benzamide) 1611–1719 (C=O), 1247–1255 (S=O) δ 7.4–8.3 (Ar-H), δ 3.3 (N-CH₃) Not reported Nucleophilic substitution of sulfamoyl chloride with oxadiazole amine
N-(5-((4-Chlorobenzyl)Thio)-1,3,4-Thiadiazol-2-yl)-4-(Dimethylsulfamoyl)Benzamide 4-Chlorobenzylthio (thiadiazole), dimethyl sulfamoyl (benzamide) 1663–1682 (C=O), 1243–1258 (C=S) δ 7.5–8.1 (Ar-H), δ 2.8 (N-(CH₃)₂) Not reported S-alkylation of thiadiazole with benzyl chloride
N-[5-(5-Acetyl-6-Methyl-Pyridin-2-yl)-3-Phenyl-3H-[1,3,4]Thiadiazol-2-ylidene]-Benzamide (8a) Acetylpyridinyl (thiadiazole), benzamide 1605, 1679 (C=O) δ 2.49 (CH₃), δ 7.4–8.4 (Ar-H) 290°C Reaction of enaminone with acetylacetone in acetic acid
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9] Phenylsulfonyl (triazole), 2,4-difluorophenyl 1247–1255 (C=S) δ 7.5–8.1 (Ar-H), absence of S-H (~2500–2600 cm⁻¹) Not reported Cyclization of hydrazinecarbothioamides in basic media

Structural and Functional Insights

  • Heterocyclic Core : Replacing oxadiazole with thiadiazole (e.g., compound 8a ) or triazole (e.g., compounds [7–9] ) reduces aromaticity and alters electron distribution, affecting binding interactions. Thiadiazoles often exhibit higher metabolic stability but lower solubility than oxadiazoles .
  • Sulfamoyl Modifications : The tetrahydrofuran-methyl chain in the target compound likely enhances lipophilicity compared to dimethyl or phenyl sulfamoyl groups (e.g., compounds in ). This modification may improve blood-brain barrier penetration.
  • Substituent Effects : The 4-methoxyphenyl group on the oxadiazole ring (target compound) provides electron-donating effects, contrasting with electron-withdrawing substituents (e.g., 4-chlorobenzyl in ), which could influence reactivity and target affinity.

Spectral Comparisons

  • IR Spectroscopy : The target compound’s C=O stretch (~1600–1680 cm⁻¹) aligns with benzamide derivatives in . Its S=O stretch (~1240–1255 cm⁻¹) is consistent with sulfamoyl groups, differing from C=S stretches (~1243–1258 cm⁻¹) in thione-containing triazoles .
  • ¹H-NMR : The tetrahydrofuran CH₂ protons (δ 3.0–4.5) are distinct from methylene groups in dihydrodioxin (δ 4.18–4.35, ) or acetylpyridinyl CH₃ (δ 2.49, ).

Biological Activity

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article presents a detailed exploration of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are heterocyclic compounds known for their potential as pharmacologically active agents. They exhibit a wide range of biological activities including antitumor , antimicrobial , anti-inflammatory , and antiviral properties. The structural diversity of oxadiazoles allows for modifications that can enhance their bioactivity and selectivity towards specific biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives act by inhibiting key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
  • Induction of Apoptosis : Studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins like p53 .

Anticancer Activity

A series of studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity Studies : A compound similar to the target compound exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and U937 (leukemia) with IC50 values in the micromolar range .
CompoundCell LineIC50 (µM)
5aMCF-70.65
5bU9372.41

Antimicrobial Activity

Research has also indicated that oxadiazole derivatives can possess antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives showed MIC values as low as 6.25 µg/mL against pathogenic bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
CompoundPathogenMIC (µg/mL)
16aK. pneumoniae6.25
16bP. aeruginosa12.5

Structural Insights

The structure of this compound is crucial for its biological activity. The presence of the methoxy group enhances lipophilicity and may improve membrane permeability, while the sulfamoyl moiety contributes to its interaction with biological targets.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole ring. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results against various cancer cell lines. A related study demonstrated that certain oxadiazole derivatives exhibited significant growth inhibition percentages against multiple cancer types, including glioblastoma and ovarian cancer cell lines .

In vitro assays indicated that compounds similar to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide could induce apoptosis in cancer cells, suggesting their potential as therapeutic agents .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. The structural diversity provided by substituents on the oxadiazole ring allows for the development of compounds with enhanced antibacterial and antifungal activities. Studies have shown that oxadiazole derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria .

For example, certain synthesized oxadiazoles demonstrated substantial antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . These findings suggest that this compound may serve as a template for developing new antimicrobial agents.

Crystal Structure Studies

Crystallographic studies have provided insights into the molecular arrangement and interactions within compounds containing the oxadiazole moiety. For instance, structural analyses have revealed intramolecular hydrogen bonding patterns that stabilize the molecular conformation . Such information is crucial for understanding the relationship between structure and biological activity.

Q & A

Q. Characterization :

  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions.
  • Mass spectrometry (HRMS) validates molecular weight and purity .
  • X-ray crystallography resolves stereochemical ambiguities in the THF moiety .

Advanced: How can contradictions in spectroscopic data during synthesis be resolved?

Discrepancies in NMR or MS data may arise from:

  • Regioisomeric byproducts : Use 2D NMR (COSY, NOESY) to distinguish between oxadiazole and thiadiazole derivatives .
  • Stereochemical variability : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes for the THF group .
  • Impurity profiling : Employ HPLC-PDA to isolate and identify side products (e.g., incomplete sulfamoylation) .

Basic: What reaction conditions optimize yield and purity?

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance sulfonamide coupling efficiency .
  • Temperature control : Maintain 0–5°C during oxadiazole cyclization to minimize side reactions .
  • Catalysts : Use DMAP for acyl transfer reactions in benzamide formation .

Advanced: How do structural modifications influence biological activity?

A SAR study reveals:

Substituent Biological Impact Reference
4-Methoxyphenyl (oxadiazole)Enhances membrane permeability via lipophilicity
THF-methylsulfamoylImproves target selectivity (e.g., kinase inhibition)
Benzamide coreStabilizes hydrogen bonding with enzymatic pockets

Q. Methodology :

  • Enzyme inhibition assays : Measure IC₅₀ against bacterial dihydropteroate synthase (DHPS) .
  • Cellular uptake studies : Use fluorescent analogs to quantify permeability in cancer cell lines .

Advanced: What computational strategies predict pharmacokinetic (ADME) properties?

  • Molecular docking : Simulate binding to cytochrome P450 isoforms (CYP3A4) to predict metabolism .
  • In silico ADME : Tools like SwissADME assess logP (lipophilicity) and BBB permeability based on the THF group’s stereoelectronic effects .
  • Metabolite prediction : Quantum mechanical calculations (e.g., Gaussian) model oxidation of the methoxy group to hydroxyl derivatives .

Basic: How is stability assessed under varying storage conditions?

  • Thermal stability : TGA/DSC analysis identifies decomposition points (>200°C common for oxadiazoles) .
  • Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for methoxy-to-quinone oxidation .
  • Hydrolytic stability : Incubate in PBS (pH 7.4) and analyze sulfamoyl bond cleavage by LC-MS .

Advanced: What in vitro models evaluate antimicrobial and anticancer activity?

  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (MIC ≤ 2 µg/mL) and C. albicans .
  • Anticancer : MTT assays on HeLa and MCF-7 cells, with IC₅₀ values compared to cisplatin .
  • Mechanistic studies : Flow cytometry to assess apoptosis via Annexin V/PI staining .

Advanced: How can metabolite profiling guide toxicity studies?

  • LC-MS/MS : Identify Phase I metabolites (e.g., demethylation of the methoxy group) in hepatocyte incubations .
  • Reactive intermediate screening : Trapping assays with glutathione detect electrophilic metabolites from THF oxidation .

Basic: What spectroscopic techniques resolve stereochemistry in the THF group?

  • NOE experiments : Irradiate THF protons to confirm axial/equatorial conformations .
  • VCD (Vibrational Circular Dichroism) : Differentiate enantiomers in chiral THF derivatives .

Advanced: Can synergistic effects with existing drugs enhance therapeutic potential?

  • Combination therapy : Screen with β-lactam antibiotics (e.g., ampicillin) to reduce bacterial resistance .
  • Checkpoint inhibition : Co-administer with PD-1 inhibitors to boost antitumor immunity in murine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.